(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile
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Overview
Description
(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, an indole ring, and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile typically involves multiple steps, starting with the formation of the indole and quinoxaline rings. The bromination of the indole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced indole and quinoxaline derivatives.
Substitution: Formation of various substituted indole and quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(9-bromo-6-indolo[3,2-b]quinoxalinyl)acetonitrile: A closely related compound with similar structural features.
Ethyl acetoacetate: Although structurally different, it shares some chemical reactivity characteristics.
Uniqueness
(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is unique due to its specific combination of an indole ring, a quinoxaline ring, and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9BrN4 |
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Molecular Weight |
337.17 g/mol |
IUPAC Name |
2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetonitrile |
InChI |
InChI=1S/C16H9BrN4/c17-10-5-6-14-11(9-10)15-16(21(14)8-7-18)20-13-4-2-1-3-12(13)19-15/h1-6,9H,8H2 |
InChI Key |
XMDQXUUDOWYSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC#N |
Origin of Product |
United States |
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